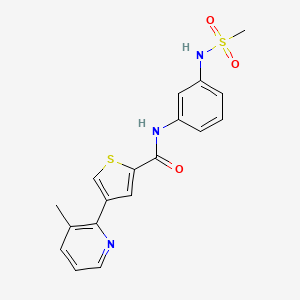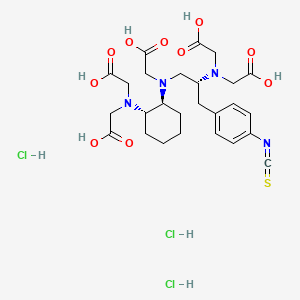
Barzuxetan (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barzuxetan (hydrochloride) is a bifunctional chelator and a macrocyclic DPTA derivative used primarily for tumor pre-targeting. It is known for its ability to conjugate peptides and radionuclides, making it a valuable tool in the field of biochemical assay reagents .
准备方法
The synthesis of Barzuxetan (hydrochloride) involves the formation of a macrocyclic DPTA derivative. The specific synthetic routes and reaction conditions are not widely detailed in public literature, but it is known that the compound is prepared through a series of chemical reactions that result in the formation of its bifunctional chelator structure . Industrial production methods typically involve stringent quality control measures to ensure the purity and efficacy of the compound .
化学反应分析
Barzuxetan (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Barzuxetan (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a bifunctional chelator for conjugating peptides and radionuclides.
Biology: Employed in tumor pre-targeting studies to enhance the delivery of therapeutic agents.
Medicine: Investigated for its potential in targeted cancer therapies, particularly in the conjugation of therapeutic radionuclides.
Industry: Utilized in the development of diagnostic and therapeutic agents for various medical applications
作用机制
The mechanism of action of Barzuxetan (hydrochloride) involves its role as a bifunctional chelator. It binds to specific molecular targets, such as peptides and radionuclides, facilitating their delivery to tumor sites. This targeted delivery enhances the efficacy of therapeutic agents while minimizing off-target effects. The molecular pathways involved include the binding and transport of radionuclides to tumor cells, where they exert their therapeutic effects .
相似化合物的比较
Barzuxetan (hydrochloride) is unique in its ability to function as a bifunctional chelator and a macrocyclic DPTA derivative. Similar compounds include:
Ambroxol hydrochloride: Used as a mucolytic agent in respiratory treatments.
Bromhexine hydrochloride: Another mucolytic agent with similar applications in respiratory medicine.
While these compounds share some structural similarities, Barzuxetan (hydrochloride) is distinct in its application for tumor pre-targeting and its ability to conjugate with peptides and radionuclides .
属性
分子式 |
C26H37Cl3N4O10S |
|---|---|
分子量 |
704.0 g/mol |
IUPAC 名称 |
2-[[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2R)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid;trihydrochloride |
InChI |
InChI=1S/C26H34N4O10S.3ClH/c31-22(32)11-28(12-23(33)34)19(9-17-5-7-18(8-6-17)27-16-41)10-29(13-24(35)36)20-3-1-2-4-21(20)30(14-25(37)38)15-26(39)40;;;/h5-8,19-21H,1-4,9-15H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40);3*1H/t19-,20+,21+;;;/m1.../s1 |
InChI 键 |
LICICZAVJJHUOI-FOTZTDCHSA-N |
手性 SMILES |
C1CC[C@@H]([C@H](C1)N(C[C@@H](CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.Cl.Cl.Cl |
规范 SMILES |
C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2R,4R,8S,9R,10S,13S)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B12376203.png)
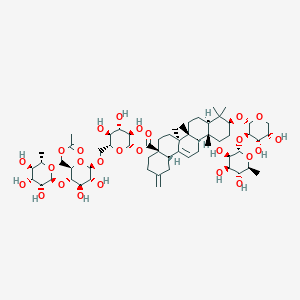
![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
![(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12376209.png)
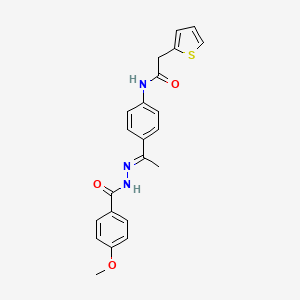

![4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile](/img/structure/B12376218.png)
![(1R,3S,9R,10S,13R,15E,17Z,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B12376223.png)
![6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate](/img/structure/B12376225.png)
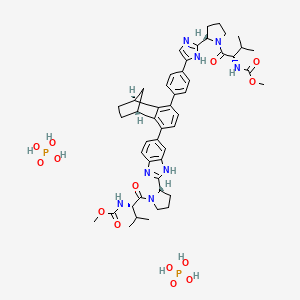
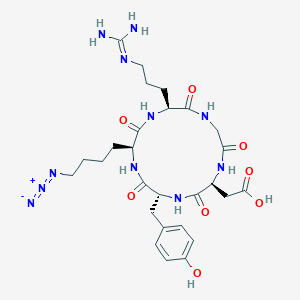
![2-methyl-3-[(1R)-1-[[4-methyl-7-[4-(piperidine-4-carbonyl)piperazin-1-yl]pyrido[3,4-d]pyridazin-1-yl]amino]ethyl]benzonitrile](/img/structure/B12376246.png)
